A Comprehensive Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6) for Advanced Research and Development
A Comprehensive Technical Guide to Methyl 2-(3-oxocyclobutyl)acetate (CAS: 1148130-30-6) for Advanced Research and Development
This guide provides an in-depth analysis of Methyl 2-(3-oxocyclobutyl)acetate, a versatile chemical intermediate gaining traction in the fields of medicinal chemistry and advanced organic synthesis. We will move beyond simple data recitation to explore the causality behind its properties, synthetic routes, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Introduction and Strategic Importance
Methyl 2-(3-oxocyclobutyl)acetate is a bifunctional organic molecule featuring a strained cyclobutanone ring and a methyl ester moiety. This unique combination makes it a valuable building block for introducing a constrained, four-membered carbocyclic scaffold into more complex molecular architectures. The cyclobutane ring, in particular, is of significant interest in drug design as a bioisosteric replacement for other groups, offering a distinct conformational profile that can modulate a molecule's interaction with biological targets. This guide serves as a technical primer on its core properties, synthesis, reactivity, and safe handling, designed to empower its effective use in research and development.
Caption: Chemical structure of Methyl 2-(3-oxocyclobutyl)acetate.
Physicochemical Properties and Identifiers
A precise understanding of a compound's properties is foundational to its successful application. The following table summarizes the key identifiers and physicochemical data for Methyl 2-(3-oxocyclobutyl)acetate.
| Property | Value | Reference(s) |
| CAS Number | 1148130-30-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| IUPAC Name | methyl 2-(3-oxocyclobutyl)acetate | [] |
| Synonyms | Methyl (3-oxocyclobutyl)acetate, Cyclobutaneaceticacid, 3-oxo-, methylester | [1] |
| Appearance | Liquid or yellow to white solid | [4] |
| Purity | Typically ≥95% | [2][] |
| InChI Key | UJPOOJZMVQMLOM-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)CC1CC(=O)C1 | [2][3] |
Synthesis and Manufacturing Considerations
While numerous proprietary synthesis methods exist, a common and logical laboratory-scale approach involves the esterification of the corresponding carboxylic acid precursor, 3-oxocyclobutaneacetic acid. This precursor itself can be synthesized from commercially available starting materials.
Causality in Synthesis: The choice of an esterification reaction, such as the Fischer esterification, is driven by the high availability and low cost of methanol, as well as the relatively straightforward nature of the reaction. The use of an acid catalyst is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
This protocol is a representative method. Researchers should perform their own optimization based on available equipment and safety protocols.
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Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutaneacetic acid (1.0 eq).
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Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
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Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
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Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final Methyl 2-(3-oxocyclobutyl)acetate.
Caption: General workflow for the synthesis of Methyl 2-(3-oxocyclobutyl)acetate.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Methyl 2-(3-oxocyclobutyl)acetate stems from its two distinct functional groups:
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The Ketone: The carbonyl group on the cyclobutane ring is susceptible to a wide range of nucleophilic additions and reductions. For example, reduction with a mild reducing agent like sodium borohydride (NaBH₄) will selectively yield the corresponding secondary alcohol, Methyl 2-(3-hydroxycyclobutyl)acetate. This alcohol can then be used in further functional group manipulations.
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The Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. This allows the molecule to be used as a protected form of the acid, which can be deprotected later in a synthetic sequence. It can also undergo transesterification or be converted to an amide.
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Enolate Chemistry: The protons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This opens up possibilities for alkylation, aldol condensation, and other carbon-carbon bond-forming reactions, allowing for further elaboration of the molecular scaffold.
This dual reactivity makes the compound an excellent intermediate for creating a library of substituted cyclobutane derivatives for screening in drug discovery programs.
Applications in Drug Discovery and Development
The "methyl" group and cyclic structures are foundational components in modern medicinal chemistry. While specific applications of Methyl 2-(3-oxocyclobutyl)acetate are often proprietary, its utility can be understood through established principles.
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Scaffold Hopping and Bioisosterism: The strained cyclobutane ring can serve as a conformationally restricted bioisostere for more flexible acyclic fragments or for other rings like cyclopentane or even a phenyl group in some contexts. This conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity and selectivity for its target protein.
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The "Magic Methyl" Effect: Adding a methyl group (or in this case, a methyl ester which can be a precursor to other methylated structures) can profoundly impact a drug candidate's properties.[6][7] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability by increasing lipophilicity, and fill small hydrophobic pockets in a protein's binding site to increase potency.[7]
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with useful chemical handles, it is an ideal fragment for FBDD campaigns. Researchers can screen it for weak binding to a target and then use its inherent reactivity to "grow" the fragment into a more potent lead compound.
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Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its structure provides a ready-made carbocyclic core that can be incorporated into larger molecules.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. It is classified as hazardous and requires appropriate precautions.
| Safety Aspect | Guideline | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
| Precautionary Handling | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid breathing dust/fumes/gas/mist/vapors/spray. | [8][9] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend refrigeration or storage in a freezer at -20°C to ensure long-term stability. | [1][3] |
Conclusion
Methyl 2-(3-oxocyclobutyl)acetate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, predictable reactivity, and the valuable cyclobutane motif it carries make it a highly effective building block for the synthesis of novel compounds. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate their discovery and development programs.
References
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Methyl 2-(3-oxocyclobutyl)acetate | 97% | CAS NO. : 1148130-30-6 - OmiChem.
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methyl 2-(3-oxocyclobutyl)acetate | 1148130-30-6 - Sigma-Aldrich.
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methyl 2-(3-oxocyclobutyl)acetate cas no.1148130-30-6 - coolpharm Ltd.
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Methyl 2-(3-oxocyclobutyl)acetate | CAS:1148130-30-6 | Ark Pharma Scientific Limited.
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1148130-30-6|Methyl 2-(3-oxocyclobutyl)acetate|BLD Pharm.
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Methyl 2-(3-oxocyclohexyl)acetate | C9H14O3 | CID 566095 - PubChem.
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27830-36-0|Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate - BLDpharm.
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Methyl 2-(3-Oxocyclohexyl)acetate - Apollo Scientific.
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Material Safety Data Sheet - Spectrum Chemical.
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CAS 1148130-30-6 Methyl 2-(3-oxocyclobutyl)acetate - BOC Sciences.
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[Application of methyl in drug design] - PubMed.
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CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
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What Are the Uses of Methyl Acetate? - Hubei Sanli Fengxiang Technology Co., Ltd.
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The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC.
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